
The Biological Function of α-Galactosylceramide
(KRN7000): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KRN7000

Cat. No.: B1673778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Alpha-galactosylceramide (α-GalCer, KRN7000) is a potent synthetic glycolipid that has

emerged as a key tool in immunotherapy research. Originally derived from the marine sponge

Agelas mauritianus, KRN7000 is a specific and high-affinity ligand for the CD1d molecule, a

non-classical MHC class I-like protein expressed on antigen-presenting cells (APCs).[1][2][3]

The primary biological function of KRN7000 is the activation of a unique population of

lymphocytes known as invariant Natural Killer T (iNKT) cells.[4][5] This activation triggers a

cascade of downstream immunological events, including the rapid release of a broad spectrum

of cytokines and the subsequent activation of other immune effector cells.[1][6] This guide

provides an in-depth overview of the mechanism of action of KRN7000, summarizes key

quantitative data, details relevant experimental protocols, and visualizes the critical pathways

and workflows involved in its study.

Mechanism of Action
The immunological activity of KRN7000 is initiated through its stereospecific interaction with the

CD1d protein on the surface of APCs, such as dendritic cells (DCs).[3][7] The lipid chains of

KRN7000 anchor within the two hydrophobic pockets of the CD1d binding groove, exposing

the polar galactose headgroup for recognition by the T-cell receptor (TCR) of iNKT cells.[7]
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Invariant NKT cells are characterized by a semi-invariant TCR, which in humans consists of a

Vα24-Jα18 chain paired with a limited repertoire of Vβ chains (predominantly Vβ11).[8][9] The

binding of the iNKT TCR to the KRN7000-CD1d complex is a high-avidity interaction that

triggers the activation of the iNKT cell.[5][6]

Upon activation, iNKT cells rapidly secrete large quantities of both T helper 1 (Th1) and T

helper 2 (Th2) cytokines.[6][7]

Th1 Cytokines: Primarily interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

These cytokines are crucial for cell-mediated immunity, including anti-tumor and anti-viral

responses.[6]

Th2 Cytokines: Primarily Interleukin-4 (IL-4), IL-10, and IL-13. These cytokines are involved

in humoral immunity and can also play a role in downregulating inflammatory responses.[6]

This initial cytokine burst leads to the downstream activation of a wide array of other immune

cells, including:

Natural Killer (NK) cells

Conventional T cells (CD4+ and CD8+)

B cells

Dendritic cells

Macrophages[1]

This broad-based immune stimulation underlies the potent anti-tumor effects of KRN7000
observed in numerous preclinical models.[1][8] The antitumor activity is dependent on iNKT

cells, as these effects are not observed in iNKT cell-deficient mice.[1]
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Caption: KRN7000 signaling pathway from APC presentation to downstream immune
activation.

Quantitative Data Summary
The biological activity of KRN7000 and its analogs has been quantified in various studies. The

following tables summarize key findings regarding cytokine production and clinical trial

dosages.

Table 1: Cytokine Release Profile in Mice Following
KRN7000 Administration
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Cytokine
Peak Time
Post-Injection

Serum Level
(approx.)

Study Model Reference

IL-4 2 hours
Variable, potent

induction
C57BL/6 Mice [10]

IFN-γ 12 - 24 hours Plateaued levels C57BL/6 Mice [10]

IFN-γ 4-24 hours

>10,000 pg/ml

(after single

injection)

B6 WT Mice [11]

IL-4 4 hours

~2,000 pg/ml

(after single

injection)

B6 WT Mice [11]

Note: Cytokine levels can vary significantly based on the dose, route of administration, and

specific mouse strain used.

Table 2: Human Clinical Trial Dosage and Observations
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Study Phase
Patient
Population

Dose Range
Key
Observations

Reference(s)

Phase I Solid Tumors
50 - 4800 µg/m²

(IV)

Well-tolerated;

biological effects

(e.g., increased

TNF-α, GM-CSF)

depended on

pre-treatment

iNKT cell

numbers; no

dose-limiting

toxicity observed.

[1]

Phase I
Advanced/Recurr

ent NSCLC

5 x 10⁷ to 1 x 10⁹

cells/m² (α-

GalCer-pulsed

DCs, IV)

Well-tolerated;

increase in

peripheral blood

Vα24 iNKT cells

in some patients;

two cases

showed disease

stabilization for

over a year.

[12][13]

Phase I
Metastatic Solid

Tumors

1 x 10⁶ to 3 x 10⁷

cells (α-GalCer-

pulsed DCs, IV &

ID)

IV administration

showed greater

effects on

peripheral iNKT

cells and

secondary

immune

activation (T and

NK cells)

compared to ID.

[14]

Key Experimental Protocols
In Vitro iNKT Cell Activation Assay
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This protocol outlines a standard method for assessing the ability of KRN7000 to activate iNKT

cells in a mixed cell culture.

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from human blood or

splenocytes from mice.[9][15] For human studies, iNKT cell clones can also be used with

CD1d-transfected APCs.[9]

Antigen Pulsing: Incubate antigen-presenting cells (e.g., monocyte-derived dendritic cells or

a CD1d-expressing cell line) with KRN7000 at various concentrations (e.g., 1-500 nM) for a

specified period (e.g., 2-4 hours) to allow for uptake and presentation on CD1d.[9][13] A

typical concentration for pulsing DCs is 100 ng/mL.[13]

Co-culture: Add the iNKT-containing cell population (PBMCs or splenocytes) to the

KRN7000-pulsed APCs.

Incubation: Culture the cells for 24-72 hours.[9]

Readout - Cytokine Measurement: Harvest the culture supernatant and measure the

concentration of key cytokines (e.g., IFN-γ, IL-4) using an Enzyme-Linked Immunosorbent

Assay (ELISA).[9]

Readout - Proliferation Assay: Alternatively, add [³H]thymidine during the final hours of

culture and measure its incorporation to assess cell proliferation.[10]

In Vivo Murine Tumor Model
This protocol describes a common workflow for evaluating the anti-tumor efficacy of KRN7000
in a mouse model.

Tumor Cell Implantation: Inject tumor cells (e.g., B16 melanoma) intravenously or

subcutaneously into syngeneic mice (e.g., C57BL/6).[8]

KRN7000 Administration: Administer KRN7000, typically via intraperitoneal (i.p.) or

intravenous (i.v.) injection.[8] Dosing can be prophylactic (before or at the time of tumor

inoculation) or therapeutic (after tumor establishment).[8] A typical dose might be 2 µg per

mouse.[8]
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Monitoring: Monitor mice for tumor growth (e.g., by caliper measurement for subcutaneous

tumors) and overall survival.[8]

Immunological Analysis: At specified time points, collect blood, spleen, or liver to analyze

immune cell populations by flow cytometry (e.g., staining for iNKT cells, NK cells) and

measure serum cytokine levels via ELISA.[8][10]

Endpoint: The primary endpoints are typically tumor burden (size or number of metastatic

nodules) and survival prolongation.[8]
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Caption: Standard experimental workflows for in vitro and in vivo analysis of KRN7000.

Conclusion
KRN7000 is a foundational tool for studying iNKT cell biology and a promising agent in the field

of immunotherapy. Its ability to act as a potent adjuvant, bridging the innate and adaptive

immune systems, has been demonstrated extensively in preclinical models of cancer, infectious

disease, and autoimmune conditions.[5][8] While early clinical trials in cancer patients have

shown that KRN7000 is well-tolerated, its therapeutic efficacy as a monotherapy has been

modest, often limited by the low number of iNKT cells in cancer patients.[1][16] Current and

future research is focused on optimizing its use, for example, through co-administration with

other immunotherapies, developing analogs with more biased (Th1 or Th2) cytokine profiles,

and using KRN7000-pulsed dendritic cells to enhance its potency and control over the immune

response.[14][17] The detailed understanding of its biological function continues to drive the

development of next-generation glycolipid immunomodulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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